Br(CH2)11Cl
Description
Br(CH₂)₁₁Cl, or 1-bromo-11-chloroundecane, is a long-chain aliphatic alkyl halide with bromine and chlorine atoms at opposite ends of an 11-carbon chain. They are often used as intermediates in organic synthesis, surfactants, or precursors for functionalized polymers .
Key inferred properties:
- Molecular weight: ~249.6 g/mol (calculated based on C₁₁H₂₂BrCl).
- Log P (octanol/water partition coefficient): Estimated to be ~5–7 (high hydrophobicity due to the long alkyl chain).
- Synthesis: Likely prepared via nucleophilic substitution (e.g., bromination of 11-chloroundecanol or chlorination of 1-bromoundecane) or palladium-catalyzed cross-coupling reactions, as seen in analogous syntheses .
Properties
Molecular Formula |
C11H22BrCl |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
1-bromo-11-chloroundecane |
InChI |
InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI Key |
OCLLKSXVNIXXHE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCl)CCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.
Elimination: Alkenes such as dodecene.
Scientific Research Applications
Mechanism of Action
The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Br(CH₂)₁₁Cl and Structurally Related Alkyl Halides
Notes: <sup>a</sup> Log P values sourced from XLOGP3 or DIPPR databases . <sup>b</sup> Solubility data from ESOL predictions or experimental measurements. <sup>c</sup> Example of an aromatic bromochloride with distinct applications due to its boronic acid functional group.
Key Findings:
Hydrophobicity : Br(CH₂)₁₁Cl is less hydrophobic than 1-chlorotetradecane (log P ~7.2) but more hydrophobic than aromatic bromochlorides like C₆H₅BBrClO₂ (log P 2.15). This trend reflects the influence of chain length versus aromatic rings on solubility .
Synthetic Utility: Unlike aromatic analogs (e.g., C₆H₅BBrClO₂), Br(CH₂)₁₁Cl lacks polar functional groups, limiting its use in cross-coupling reactions but making it suitable for creating nonpolar polymers or surfactants .
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